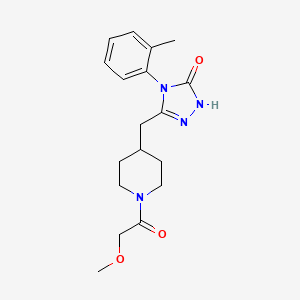

3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Description

Its structure comprises:

- A 1,2,4-triazol-5(4H)-one core, known for hydrogen-bonding interactions critical to bioactivity.

- A piperidin-4-ylmethyl group at position 3, functionalized with a 2-methoxyacetyl moiety, introducing polarity and conformational flexibility.

- An o-tolyl (ortho-methylphenyl) group at position 4, contributing hydrophobic interactions .

This compound’s design aligns with strategies to optimize pharmacokinetic properties, such as solubility and metabolic stability, through substituent modulation.

Properties

IUPAC Name |

3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-13-5-3-4-6-15(13)22-16(19-20-18(22)24)11-14-7-9-21(10-8-14)17(23)12-25-2/h3-6,14H,7-12H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIYLWZPPZJLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine derivatives

are present in more than twenty classes of pharmaceuticals, as well as alkaloids. They play a significant role in the pharmaceutical industry. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor.

Biological Activity

The compound 3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring , which is known for its role in various biological activities, including antifungal and anticancer effects. The presence of a piperidine moiety enhances its interaction with biological targets, potentially increasing its efficacy.

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:

- Colon Carcinoma (HCT-116) : A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 cells .

- Breast Cancer (T47D) : Other derivatives exhibited IC50 values of 27.3 μM and 43.4 μM against T47D cells .

These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Activity

Triazole compounds are also noted for their antimicrobial properties. Research has shown that certain triazoles can effectively inhibit bacterial growth and possess antifungal activity comparable to established drugs like bifonazole and streptomycin . The specific activity of This compound against various pathogens remains to be elucidated.

The biological activity of triazole derivatives is often linked to their ability to interfere with cellular processes:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

- Receptor Modulation : Compounds with piperidine structures may interact with neurotransmitter receptors or other cellular targets, influencing pathways related to pain and inflammation .

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- A study synthesized various triazolethiones and assessed their cytotoxicity against multiple cancer cell lines, revealing promising results for derivatives with structural similarities .

- Another investigation into the pharmacological profiles of piperidine-containing compounds highlighted their potential as NK3 receptor antagonists for treating neurological disorders .

Data Summary

The following table summarizes key findings related to the biological activity of similar triazole compounds:

| Compound Name | Cell Line Tested | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| Compound A | HCT-116 | 6.2 | Anticancer |

| Compound B | T47D | 27.3 | Anticancer |

| Compound C | Various Bacteria | Not specified | Antimicrobial |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Piperidine Modifications: The target compound’s 2-methoxyacetyl group contrasts with bulkier substituents like 3-chlorophenylpropanoyl or 2-chlorophenylacetyl , which may enhance lipophilicity but reduce solubility.

- Aryl Group Diversity : The o-tolyl group in the target compound differs from fluorophenyl or methoxybenzyl groups in analogs , impacting steric and electronic interactions with target proteins.

- Biological Activity : While the target compound lacks reported activity data, analogs with pentyloxy-phenyl or fluorophenyl substituents show anticonvulsant and antimicrobial properties, respectively .

Physicochemical Properties

- Molecular Weight: The target compound (~424.4) is lighter than analogs like 3-((1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one (438.9), suggesting better bioavailability .

- Polarity: The 2-methoxyacetyl group introduces moderate polarity compared to halogenated (e.g., 3-chlorophenyl) or nonpolar (e.g., pentyloxy) substituents .

Hypothetical Structure-Activity Relationships (SAR)

- Piperidine Substituents: 2-Methoxyacetyl: May enhance solubility and reduce metabolic oxidation compared to chlorophenylpropanoyl . Bulkier Groups (e.g., 3-chlorophenylpropanoyl): Likely improve target affinity but increase molecular weight .

- Aryl Groups :

- o-Tolyl : The ortho-methyl group may hinder rotation, stabilizing binding conformations.

- Fluorophenyl : Electronegative fluorine could enhance dipole interactions, as seen in antimicrobial analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.